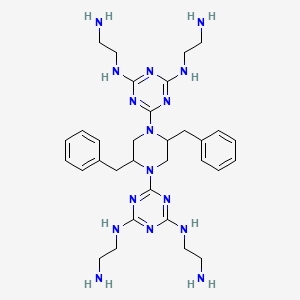
Antimicrobial agent-5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antimicrobial agent-5 is a chemical compound known for its potent ability to inhibit the growth of or destroy microorganisms. This compound is part of a broader class of antimicrobial agents that include antibiotics, antifungals, antivirals, and antiparasitics. These agents are crucial in the fight against infectious diseases, particularly in an era where antimicrobial resistance is a growing concern .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of antimicrobial agent-5 typically involves a multi-step chemical process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by functional group modifications to enhance the antimicrobial properties of the compound. Common reagents used in these reactions include various acids, bases, and organic solvents .
Industrial Production Methods: On an industrial scale, the production of this compound is optimized for cost-effectiveness and efficiency. This involves the use of large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to maximize the production of the desired compound while minimizing by-products .
化学反応の分析
Types of Reactions: Antimicrobial agent-5 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various substitution reactions can occur, where functional groups on the compound are replaced with other groups, using reagents like halogens or alkylating agents
Common Reagents and Conditions: The reactions typically occur under controlled conditions, such as specific temperatures, pressures, and pH levels. Catalysts may also be used to enhance the reaction rates and selectivity. For example, platinum or palladium catalysts are often employed in hydrogenation reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may produce various oxidized derivatives, while substitution reactions can yield a wide range of substituted compounds with different antimicrobial properties .
科学的研究の応用
Antimicrobial agent-5 has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study reaction mechanisms and to develop new synthetic methodologies.
Biology: The compound is employed in microbiological studies to understand the mechanisms of microbial resistance and to develop new antimicrobial strategies.
Medicine: this compound is investigated for its potential use in treating various infectious diseases, particularly those caused by drug-resistant pathogens.
Industry: The compound is used in the formulation of antimicrobial coatings, disinfectants, and preservatives to prevent microbial contamination in various products .
作用機序
The mechanism of action of antimicrobial agent-5 involves several molecular targets and pathways:
Cell Wall Synthesis Inhibition: The compound interferes with the synthesis of the microbial cell wall, leading to cell lysis and death.
Protein Synthesis Inhibition: It binds to ribosomal subunits, preventing the translation of essential proteins.
Nucleic Acid Synthesis Inhibition: The compound disrupts the synthesis of DNA and RNA, hindering microbial replication.
Cell Membrane Disruption: It alters the permeability of the microbial cell membrane, causing leakage of cellular contents .
類似化合物との比較
Antimicrobial agent-5 can be compared with other similar compounds, such as:
Sulfonamides: These compounds also inhibit microbial growth by interfering with folic acid synthesis.
Quinolones: They target DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.
Beta-lactams: These antibiotics inhibit cell wall synthesis by binding to penicillin-binding proteins.
Aminoglycosides: They bind to the 30S ribosomal subunit, causing misreading of mRNA and inhibition of protein synthesis .
Uniqueness: What sets this compound apart is its broad-spectrum activity and its ability to target multiple pathways simultaneously, reducing the likelihood of resistance development. Additionally, its chemical structure allows for easy modification, enabling the development of derivatives with enhanced properties .
特性
分子式 |
C32H48N16 |
|---|---|
分子量 |
656.8 g/mol |
IUPAC名 |
2-N,4-N-bis(2-aminoethyl)-6-[2,5-dibenzyl-4-[4,6-bis(2-aminoethylamino)-1,3,5-triazin-2-yl]piperazin-1-yl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C32H48N16/c33-11-15-37-27-41-28(38-16-12-34)44-31(43-27)47-22-26(20-24-9-5-2-6-10-24)48(21-25(47)19-23-7-3-1-4-8-23)32-45-29(39-17-13-35)42-30(46-32)40-18-14-36/h1-10,25-26H,11-22,33-36H2,(H2,37,38,41,43,44)(H2,39,40,42,45,46) |
InChIキー |
NMSJXMQFZAPNGS-UHFFFAOYSA-N |
正規SMILES |
C1C(N(CC(N1C2=NC(=NC(=N2)NCCN)NCCN)CC3=CC=CC=C3)C4=NC(=NC(=N4)NCCN)NCCN)CC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



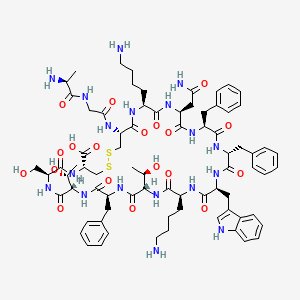
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-hydroxyethyl)pyrimidine-2,4-dione](/img/structure/B12393997.png)
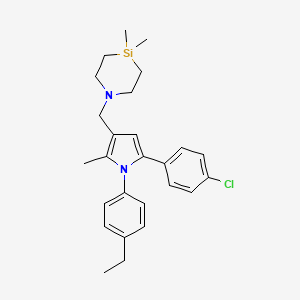
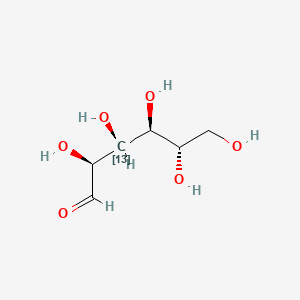
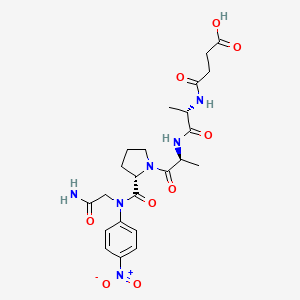
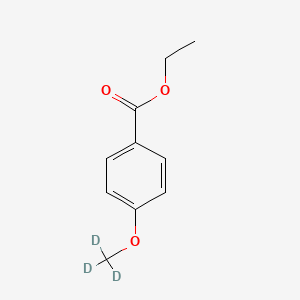
![(4R)-4-[(5S,10S,12S,13R,14R,17R)-12-hydroxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12394022.png)
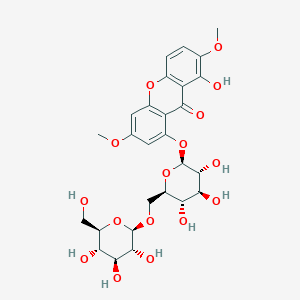
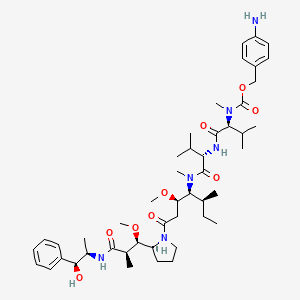
![2,5-Dioxo-1-((6-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanoyl)oxy)pyrrolidine-3-sulfonic acid, sodium salt](/img/structure/B12394050.png)
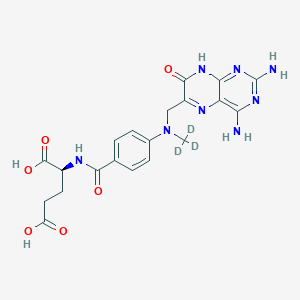
![1-[(2R,3S)-3,4-dihydroxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12394061.png)

